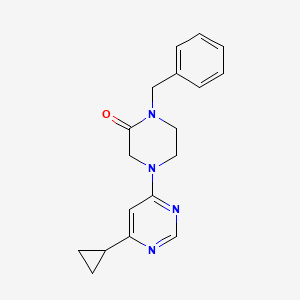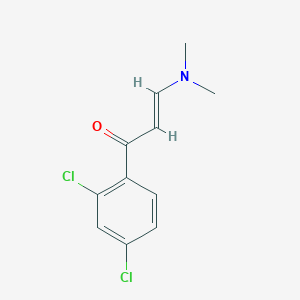
((1S)-1-(2-Naphthyl)ethyl)methylamine
Übersicht
Beschreibung
((1S)-1-(2-Naphthyl)ethyl)methylamine is an organic compound that is used as a building block in organic synthesis . It is also known as (±)-1- (1-Naphthyl)ethylamine, (±)-α-Methyl-1-naphthalenemethylamine . The compound has a molecular weight of 171.24 .
Synthesis Analysis
The synthesis of similar compounds has been studied extensively. For instance, the Williamson ether synthesis, a simple and widely used method in laboratory and industrial synthesis, has been used to study the mechanism and regioselectivity of ether formations .Molecular Structure Analysis
The molecular structure of((1S)-1-(2-Naphthyl)ethyl)methylamine can be represented by the linear formula: C10H7CH(CH3)NH2 . The compound contains a naphthyl group, which is a two-ring aromatic system . Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For example, the electrochemical reduction of 2-acetylnaphthalene gives the isomeric 2,3-di-(2-naphthyl)butane-2,3-diols in good yield .Physical And Chemical Properties Analysis
The compound has a refractive index ofn20/D 1.621 (lit.), a boiling point of 156 °C/15 mmHg (lit.), and a density of 1.063 g/mL at 25 °C (lit.) .
Wissenschaftliche Forschungsanwendungen
Synthesis and Application in Photophysical Properties
An efficient, convenient, and general method for the synthesis of valuable functionalized 1-naphthylamines directly from readily available materials has been developed. This synthesis process exhibits unique features such as exclusive selectivity, broad incorporation of functional groups, and use of green solvents like water. The products show intriguing photophysical properties, such as tunable and polarity-sensitive fluorescence emission, which have been applied in imaging lipid droplets and monitoring cellular growth. This methodology may extend to varied applications in chemistry, biology, and materials science (Su et al., 2019).
Catalysis
Research into the preparation of pincer functionalized 2-aminomethylbenzo[h]quinoline ruthenium catalysts for ketone reduction highlights the compound's role in catalyst development. These catalysts demonstrate the versatility of naphthylamine derivatives in facilitating significant chemical reactions, indicating their potential in synthetic chemistry applications (Facchetti et al., 2016).
Fluorescent Cellular Imaging Agents
Naphthylamine derivatives have been noted for their development as DNA targeting, anticancer, and cellular imaging agents. Their rich photophysical properties, dependent on the nature and substitution pattern of the aryl ring, make them prime candidates as probes for monitoring their uptake and location within cells without the need for co-staining. This opens up avenues for their use in biological imaging and cancer research (Banerjee et al., 2013).
Photocatalytic Applications
The synthesis and characterization of novel poly(1-naphthylamine)/zinc oxide nanocomposites have been explored for the photocatalytic degradation of dyes under visible light. These studies demonstrate the potential of naphthylamine derivatives in environmental applications, particularly in the degradation of harmful dyes and pollutants (Ameen et al., 2010).
Chemical Sensing
Naphthylamine derivatives have been applied as fluorescent AND logic gates for detecting ions, showcasing their utility in the development of advanced materials for chemical sensing. Such applications illustrate the compound's potential in creating sophisticated sensing devices for environmental monitoring and diagnostics (Karak et al., 2013).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(1S)-N-methyl-1-naphthalen-2-ylethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N/c1-10(14-2)12-8-7-11-5-3-4-6-13(11)9-12/h3-10,14H,1-2H3/t10-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRPIUODNLOVPNH-JTQLQIEISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=CC=CC=C2C=C1)NC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC2=CC=CC=C2C=C1)NC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
((1S)-1-(2-Naphthyl)ethyl)methylamine | |
CAS RN |
885619-30-7 | |
| Record name | methyl[(1S)-1-(naphthalen-2-yl)ethyl]amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl[(4-methylphenyl)methylene]ammoniumolate](/img/structure/B2705429.png)
![(1S,6R,7R)-2-Oxabicyclo[4.2.0]octan-7-amine;hydrochloride](/img/structure/B2705433.png)

![[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(oxan-2-yl)methanone](/img/structure/B2705435.png)

![1-(Imidazo[1,2-a]pyridin-5-yl)ethanone](/img/structure/B2705438.png)

![6-Fluorobenzo[D]isoxazole-3-carbaldehyde](/img/structure/B2705442.png)



![2-(4-benzyl-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2705449.png)

![1-[(4-Chlorophenyl)sulfonyl]-4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}piperidine](/img/structure/B2705452.png)